4-(4-chlorophenyl)-11,11-dimethyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-9-one
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Overview
Description
4-(4-chlorophenyl)-11,11-dimethyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-9-one is a complex organic compound that features a unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a chlorophenyl group, a thia-diazatricyclic core, and a ketone functional group, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.
Mechanism of Action
Target of Action
Benzothiazole derivatives, a class to which this compound belongs, are known to interact with various targets, including enzymes like cyclo-oxygenase (cox-1 and cox-2) and various receptors .
Mode of Action
Benzothiazole derivatives are known to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the action on the cyclo-oxygenase pathways .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . Prostaglandins play a key role in inflammation and pain, and their reduction can lead to anti-inflammatory and analgesic effects .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, given the known effects of benzothiazole derivatives on the prostaglandin pathway . .
Preparation Methods
The synthesis of 4-(4-chlorophenyl)-11,11-dimethyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-9-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the thia-diazatricyclic core: This can be achieved through a cyclization reaction involving a suitable diene and a thiadiazole derivative under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Final modifications:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-(4-chlorophenyl)-11,11-dimethyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
4-(4-chlorophenyl)-11,11-dimethyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-9-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new anti-inflammatory, antiviral, and anticancer agents.
Materials Science: Its tricyclic core and functional groups make it useful in the design of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Comparison with Similar Compounds
Similar compounds to 4-(4-chlorophenyl)-11,11-dimethyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-9-one include other tricyclic compounds with similar functional groups. Some examples are:
4-(4-bromophenyl)-11,11-dimethyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-9-one: This compound has a bromophenyl group instead of a chlorophenyl group, which may alter its reactivity and biological activity.
4-(4-methylphenyl)-11,11-dimethyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-9-one: The presence of a methyl group instead of a chlorine atom can affect the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenyl)-7,7-dimethyl-6,8-dihydroimidazo[2,1-b][1,3]benzothiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-17(2)7-13-15(14(21)8-17)22-16-19-12(9-20(13)16)10-3-5-11(18)6-4-10/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKQXKSCMIXAEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC3=NC(=CN23)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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